1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
CAS No.: 62160-87-6
Cat. No.: VC20328592
Molecular Formula: C16H11N3O4
Molecular Weight: 309.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62160-87-6 |
|---|---|
| Molecular Formula | C16H11N3O4 |
| Molecular Weight | 309.28 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)-5-phenylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H11N3O4/c20-16(21)14-10-15(11-4-2-1-3-5-11)18(17-14)12-6-8-13(9-7-12)19(22)23/h1-10H,(H,20,21) |
| Standard InChI Key | RXDKHNAKGFZLLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound, 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern: a nitro group at the para-position of the phenyl ring attached to the pyrazole’s nitrogen, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position. Its molecular formula is C₁₆H₁₁N₃O₄, with a molecular weight of 309.28 g/mol. The pyrazole core adopts a planar configuration, with the nitro group introducing significant electron-withdrawing effects that influence reactivity. The carboxylic acid moiety enhances hydrogen-bonding potential, critical for interactions in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁N₃O₄ |
| Molecular Weight | 309.28 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid |
| SMILES Notation | O=C(O)C1=NN(C2=CC=C(N+[O-])C=C2)C(C3=CC=CC=C3)=C1 |
Synthesis and Reaction Pathways
The synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically begins with the cyclocondensation of 4-phenylcarbonyl-5-phenyl-2,3-furandione (a cyclic oxalyl compound) with N-benzylidene-N'-(4-nitrophenyl)hydrazine. This reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole ring . Subsequent hydrolysis of the intermediate yields the carboxylic acid derivative.
A critical step involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reactive intermediate facilitates nucleophilic substitutions with alcohols or amines, producing esters (e.g., methyl or ethyl esters) or amides, respectively. For example, reactions with methanol under reflux yield the corresponding methyl ester in yields exceeding 70% .
Table 2: Representative Derivatives and Yields
| Derivative | Reaction Partner | Yield (%) |
|---|---|---|
| Methyl ester | Methanol | 75 |
| Hydrazide | Hydrazine hydrate | 85 |
| Pyrazolopyridazine | 2-Hydrazinopyridine | 68 |
Cyclocondensation reactions with bifunctional nucleophiles, such as hydrazines, yield fused heterocycles. For instance, treatment with 2-hydrazinopyridine produces pyrazolo[3,4-d]pyridazine derivatives, which exhibit enhanced π-conjugation and potential bioactivity .
Applications in Medicinal Chemistry
The compound’s carboxylic acid group enables facile derivatization, making it a versatile scaffold for drug discovery. Esterification or amidation reactions produce prodrugs with improved bioavailability. For example, its methyl ester derivative demonstrates enhanced solubility in lipid membranes, potentially improving CNS penetration .
Additionally, cyclocondensation products, such as pyrazolopyridazines, are being explored as kinase inhibitors in oncology. These compounds exhibit nanomolar IC₅₀ values against tyrosine kinases implicated in breast cancer proliferation .
Research Findings and Case Studies
A 2015 study by İlhan et al. synthesized 1H-pyrazole-3-carbohydrazides from the acid chloride of 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, achieving yields of 60–90% . These hydrazides demonstrated notable analgesic activity in hot-plate tests, with latency periods increasing by 150% at 50 mg/kg doses .
In another investigation, cyclocondensation with 2-hydrazinopyridine yielded a pyrazolo[3,4-d]pyridazine derivative, which showed selective COX-2 inhibition (IC₅₀ = 1.2 µM) over COX-1 (IC₅₀ = 35 µM), underscoring its potential as an anti-inflammatory agent .
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